5-Amino-3,4-dimethyl-1H-pyrazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3,4-dimethyl-1H-pyrazole-1-carboxamide is a heterocyclic compound featuring a pyrazole ring with amino and carboxamide functional groups. This compound is part of the broader class of amino-pyrazoles, which are known for their versatility in organic synthesis and medicinal chemistry . The presence of both amino and carboxamide groups makes this compound a valuable building block for the synthesis of various heterocyclic structures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3,4-dimethyl-1H-pyrazole-1-carboxamide typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3,4-dimethyl-1H-pyrazole with an amino group donor under controlled conditions . The reaction is often catalyzed by acids such as p-toluenesulfonic acid (p-TSA) and carried out in solvents like water or ethanol to achieve good yields .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclocondensation reactions. The use of heterogeneous catalysts like Amberlyst-70 can offer eco-friendly attributes and simplify reaction workup .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3,4-dimethyl-1H-pyrazole-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different pyrazole analogs.
Substitution: The amino and carboxamide groups can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
5-Amino-3,4-dimethyl-1H-pyrazole-1-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Amino-3,4-dimethyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups enable the compound to form hydrogen bonds and interact with active sites of enzymes and receptors. This interaction can inhibit or modulate the activity of these biological targets, leading to various therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-1,3-dimethylpyrazole: Similar in structure but lacks the carboxamide group.
5-Amino-1H-pyrazole-4-carboxamide: Similar but differs in the position of the methyl groups.
3-Amino-5-methyl-1H-pyrazole: Contains a single methyl group and an amino group at different positions.
Uniqueness
5-Amino-3,4-dimethyl-1H-pyrazole-1-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for the synthesis of specialized heterocyclic structures and the development of novel pharmaceuticals .
Eigenschaften
Molekularformel |
C6H10N4O |
---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
5-amino-3,4-dimethylpyrazole-1-carboxamide |
InChI |
InChI=1S/C6H10N4O/c1-3-4(2)9-10(5(3)7)6(8)11/h7H2,1-2H3,(H2,8,11) |
InChI-Schlüssel |
BLAMUYGWVWHGRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(N=C1C)C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.